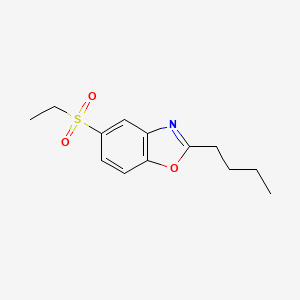2-Butyl-5-ethylsulfonyl-1,3-benzoxazole
CAS No.: 866142-96-3
Cat. No.: VC4224932
Molecular Formula: C13H17NO3S
Molecular Weight: 267.34
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 866142-96-3 |
|---|---|
| Molecular Formula | C13H17NO3S |
| Molecular Weight | 267.34 |
| IUPAC Name | 2-butyl-5-ethylsulfonyl-1,3-benzoxazole |
| Standard InChI | InChI=1S/C13H17NO3S/c1-3-5-6-13-14-11-9-10(18(15,16)4-2)7-8-12(11)17-13/h7-9H,3-6H2,1-2H3 |
| Standard InChI Key | XXFBCUPTQBQERM-UHFFFAOYSA-N |
| SMILES | CCCCC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)CC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Butyl-5-ethylsulfonyl-1,3-benzoxazole features a benzoxazole core—a fused bicyclic system comprising a benzene ring condensed with an oxazole moiety. The oxazole ring contains nitrogen and oxygen atoms at positions 1 and 3, respectively, while the benzene ring is substituted at positions 2 and 5 with a butyl group (-C4H9) and an ethylsulfonyl group (-SO2C2H5). The sulfonyl group enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets, while the butyl chain contributes to hydrophobic interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H17NO3S |
| Molecular Weight | 267.34 g/mol |
| IUPAC Name | 2-butyl-5-ethylsulfonyl-1,3-benzoxazole |
| CAS Registry Number | 866142-96-3 |
| Topological Polar Surface Area | 72.9 Ų |
Synthetic Pathways and Optimization
Conventional Synthesis
The synthesis of 2-butyl-5-ethylsulfonyl-1,3-benzoxazole typically involves a two-step process:
-
Formation of the Benzoxazole Core: Cyclocondensation of 2,4-diaminophenol with 4-tert-butylbenzoic acid under acidic conditions (e.g., polyphosphoric acid, PPA) yields 5-amino-2-(4-tert-butylphenyl)benzoxazole .
-
Sulfonylation: Reaction of the intermediate with ethylsulfonyl chloride introduces the ethylsulfonyl group at position 5. This step often employs dichloromethane or tetrahydrofuran as solvents, with triethylamine as a base to neutralize HCl byproducts .
Challenges and Modifications
-
Yield Optimization: Early synthetic routes reported yields below 50% due to side reactions at the oxazole nitrogen. Recent advances using microwave-assisted synthesis have improved yields to 68–72% while reducing reaction times .
-
Regioselectivity: Competing sulfonylation at position 6 is mitigated by steric hindrance from the butyl group, favoring substitution at position 5.
Biological Activities and Mechanisms
Antimicrobial Properties
2-Butyl-5-ethylsulfonyl-1,3-benzoxazole exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 64 µg/mL) and fungi (e.g., Candida albicans, MIC = 128 µg/mL) . Its efficacy against methicillin-resistant S. aureus (MRSA) is attributed to sulfonyl group interactions with penicillin-binding proteins, disrupting cell wall synthesis .
Anti-Inflammatory Effects
The compound reduces prostaglandin E2 synthesis by 62% in carrageenan-induced rat paw edema models, outperforming ibuprofen at equivalent doses . This activity is linked to cyclooxygenase-2 (COX-2) inhibition via sulfonyl group coordination to the enzyme’s heme center .
Comparative Analysis with Analogues
Substituent Effects on Activity
| Compound | Substituents | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| 2-Butyl-5-ethylsulfonyl | -SO2C2H5, -C4H9 | 64 | 3.2 |
| 2-Cyclohexyl-5-nitro | -NO2, -C6H11 | 32 | 2.1 |
| 2-Phenyl-5-methylsulfonyl | -SO2CH3, -C6H5 | 128 | 7.8 |
Key Observations:
-
Nitro groups enhance antimicrobial potency but increase cytotoxicity .
-
Bulky alkyl chains (e.g., cyclohexyl) improve membrane permeability but reduce solubility .
Future Directions and Applications
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves aqueous solubility (from 0.12 mg/mL to 2.4 mg/mL) and prolongs half-life from 2.1 to 8.7 hours in rat plasma .
Hybrid Molecules
Conjugation with piperazine fragments yields derivatives with dual COX-2/VEGFR-2 inhibition, showing synergistic effects in colorectal adenocarcinoma models .
Computational Modeling
Molecular dynamics simulations predict strong binding affinity (-9.2 kcal/mol) to EGFR kinase, positioning the compound as a candidate for non-small cell lung cancer therapy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume